4,7-difluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C₉H₈F₂O It is a derivative of indan, featuring two fluorine atoms at the 4 and 7 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indan derivative followed by hydroxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,7-difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,7-difluoro-2,3-dihydro-1H-indene.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 4,7-difluoro-2,3-dihydro-1H-inden-1-one
Reduction: 4,7-difluoro-2,3-dihydro-1H-indene
Substitution: Various substituted indan derivatives depending on the nucleophile used
Scientific Research Applications
4,7-difluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,7-difluoro-2,3-dihydro-1H-inden-1-amine
- 4,7-difluoro-2,3-dihydro-1H-indene
- 4,7-difluoro-1-indanol
Uniqueness
4,7-difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7-difluoro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXSYFQBZXUXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344593 |
Source
|
Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-17-2 |
Source
|
Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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